molecular formula C12H16N2O3 B1268967 2-(4-Aminophenoxy)-1-morpholinoethanone CAS No. 76870-09-2

2-(4-Aminophenoxy)-1-morpholinoethanone

Cat. No.: B1268967
CAS No.: 76870-09-2
M. Wt: 236.27 g/mol
InChI Key: WGXAEWROXXXTPJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-1-morpholinoethanone is an organic compound that features both an aminophenoxy group and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenoxy)-1-morpholinoethanone typically involves the reaction of 4-aminophenol with morpholine in the presence of an appropriate catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are generally used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-Aminophenoxy)-1-morpholinoethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

  • 4-(4-Aminophenoxy)-2,6-dimethylaniline
  • 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone

Comparison: 2-(4-Aminophenoxy)-1-morpholinoethanone is unique due to the presence of both the aminophenoxy and morpholino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-aminophenoxy)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXAEWROXXXTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350655
Record name 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76870-09-2
Record name 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76870-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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